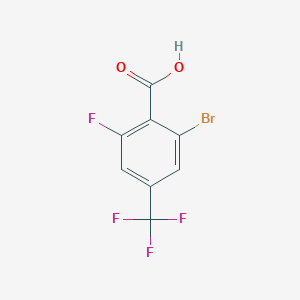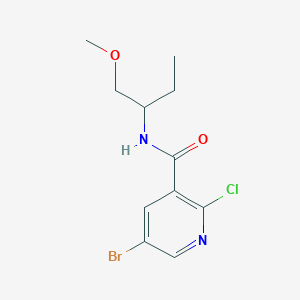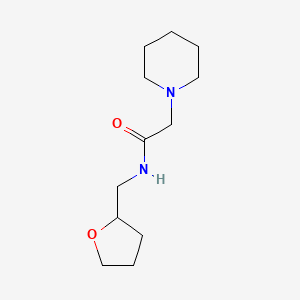
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide, also known as OPM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPM-2 is a member of the family of acetamide derivatives and has been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by this compound leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to apoptosis in cancer cells. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate cyclic nucleotide signaling pathways. PDE inhibition by this compound leads to an increase in cyclic AMP and cyclic GMP levels, which can have anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes. This compound has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting NF-κB signaling. Moreover, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has several advantages for lab experiments. It has been found to be stable under physiological conditions and has low toxicity. Moreover, this compound can be easily synthesized in the lab and can be modified to obtain different derivatives. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain experiments. Moreover, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide. One area of research is to further investigate the mechanism of action of this compound and its targets in the cell. This can help in the development of more specific and effective derivatives of this compound. Another area of research is to explore the potential therapeutic applications of this compound in other diseases such as cardiovascular diseases and metabolic disorders. Moreover, future research can focus on improving the solubility of this compound to make it more suitable for certain experiments.
合成法
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide can be synthesized through a multi-step process starting with the reaction of 2-piperidone with ethyl oxalyl chloride to form ethyl 2-(piperidin-1-yl)acetate. This intermediate is then reacted with 1,2-epoxypropane in the presence of potassium carbonate to obtain this compound. The synthesis method of this compound has been well-established in the literature and can be modified to obtain different derivatives of this compound.
科学的研究の応用
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(10-14-6-2-1-3-7-14)13-9-11-5-4-8-16-11/h11H,1-10H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMALZCPUGTCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

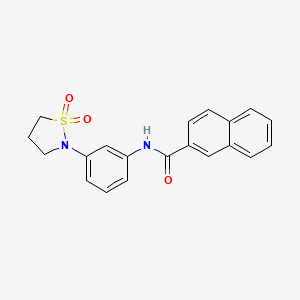
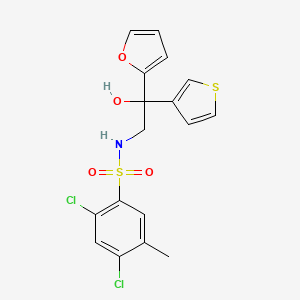
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2389279.png)
![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)
![methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridi ne-4,3'-indoline]-3-carboxylate](/img/structure/B2389285.png)
![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)


![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)

